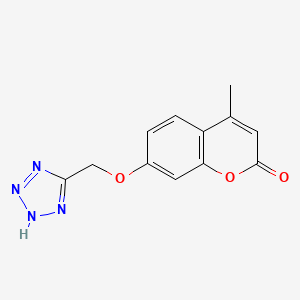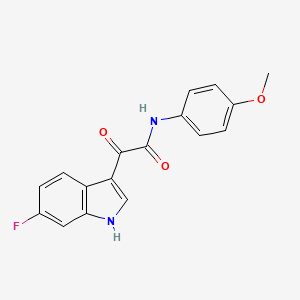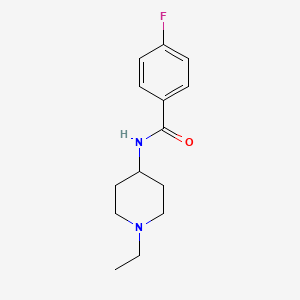
4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methyl-7-hydroxy-2H-chromen-2-one.
Tetrazole Formation: The hydroxy group at the 7th position is converted to a tetrazole moiety through a series of reactions involving azide and nitrile intermediates.
Methoxylation: The final step involves the methoxylation of the tetrazole group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the chromenone ring, potentially converting it to a dihydrochromenone derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.
Imaging: It can be used as a fluorescent probe in biological imaging due to its chromenone core.
Industry:
Dye Manufacturing: The compound can be used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. The tetrazole moiety can form strong hydrogen bonds and coordinate with metal ions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
4-methyl-7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of the target compound, known for its antioxidant properties.
7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Lacks the methyl group at the 4th position, which may affect its biological activity.
4-methyl-2H-chromen-2-one: Lacks the tetrazole moiety, which significantly alters its chemical and biological properties.
Uniqueness: The presence of both the methyl group at the 4th position and the tetrazole moiety at the 7th position makes 4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one unique. This combination of structural features enhances its potential for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-7-4-12(17)19-10-5-8(2-3-9(7)10)18-6-11-13-15-16-14-11/h2-5H,6H2,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKWWPAOLVNFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-isopropylphenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4866015.png)
![N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B4866017.png)
![1-[2-(4-METHOXYPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4866023.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B4866043.png)
![1-(2-Methylsulfanylphenyl)-5-[2-[2-(5-methylsulfanyltetrazol-1-yl)phenyl]sulfanylethylsulfanyl]tetrazole](/img/structure/B4866051.png)
![4-methyl-1-[(4-methyl-2-nitrophenyl)sulfonyl]piperidine](/img/structure/B4866054.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4866067.png)
![N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4866070.png)

![3-(benzyloxy)-N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4866080.png)
![2-[(5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE](/img/structure/B4866085.png)
![METHYL 4-OXO-3-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE](/img/structure/B4866090.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4866102.png)
